molecular formula C17H18N4O4 B3888830 N-[(E)-[4-(2-carbamoylanilino)-4-oxobutan-2-ylidene]amino]-2-methylfuran-3-carboxamide

N-[(E)-[4-(2-carbamoylanilino)-4-oxobutan-2-ylidene]amino]-2-methylfuran-3-carboxamide

Cat. No.: B3888830
M. Wt: 342.35 g/mol
InChI Key: RJEYTCILOOMEIZ-KEBDBYFISA-N
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Description

N-[(E)-[4-(2-carbamoylanilino)-4-oxobutan-2-ylidene]amino]-2-methylfuran-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a furan ring, a carbamoyl group, and an anilino group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Properties

IUPAC Name

N-[(E)-[4-(2-carbamoylanilino)-4-oxobutan-2-ylidene]amino]-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4/c1-10(20-21-17(24)12-7-8-25-11(12)2)9-15(22)19-14-6-4-3-5-13(14)16(18)23/h3-8H,9H2,1-2H3,(H2,18,23)(H,19,22)(H,21,24)/b20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJEYTCILOOMEIZ-KEBDBYFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NN=C(C)CC(=O)NC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CO1)C(=O)N/N=C(\C)/CC(=O)NC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[4-(2-carbamoylanilino)-4-oxobutan-2-ylidene]amino]-2-methylfuran-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is the condensation reaction between 2-methylfuran-3-carboxylic acid and an appropriate aniline derivative, followed by the introduction of the carbamoyl group. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve heating under reflux conditions to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of immobilized enzymes or catalysts can enhance the selectivity and reduce the formation of by-products. Additionally, the purification of the final product may involve techniques such as crystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-[4-(2-carbamoylanilino)-4-oxobutan-2-ylidene]amino]-2-methylfuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl groups may produce alcohols or amines.

Scientific Research Applications

N-[(E)-[4-(2-carbamoylanilino)-4-oxobutan-2-ylidene]amino]-2-methylfuran-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s potential biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: It may have therapeutic potential as an anti-inflammatory, anticancer, or antimicrobial agent.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of N-[(E)-[4-(2-carbamoylanilino)-4-oxobutan-2-ylidene]amino]-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(E)-[4-(2-carbamoylanilino)-4-oxobutan-2-ylidene]amino]-2-methylfuran-3-carboxamide shares structural similarities with other carbamoyl and anilino derivatives, such as N-carbamoylaniline and N-(2-carbamoylphenyl)furan-3-carboxamide.
  • Other furan derivatives: Compounds like 2-methylfuran-3-carboxamide and 2-carbamoylfuran-3-carboxamide also share similarities in their furan ring structure.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(E)-[4-(2-carbamoylanilino)-4-oxobutan-2-ylidene]amino]-2-methylfuran-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[(E)-[4-(2-carbamoylanilino)-4-oxobutan-2-ylidene]amino]-2-methylfuran-3-carboxamide

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